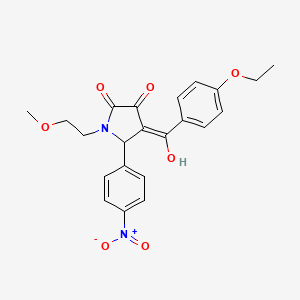![molecular formula C18H26N2O4 B5265514 1-acetyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5265514.png)
1-acetyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Acetyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-piperidinecarboxamide, also known as U-47700, is a synthetic opioid analgesic drug that was first developed in the 1970s. It has been used for both medical and recreational purposes, but due to its potential for abuse and addiction, it has been classified as a Schedule I controlled substance in the United States since 2016. Despite its legal status, research on U-47700 continues to be conducted to better understand its properties and potential applications.
作用機序
1-acetyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-piperidinecarboxamide acts on the central nervous system by binding to mu-opioid receptors, which are responsible for pain relief, reward, and addiction. By binding to these receptors, this compound can produce a range of effects, including pain relief, euphoria, and sedation.
Biochemical and Physiological Effects
This compound can produce a range of biochemical and physiological effects, depending on the dose and route of administration. In general, this compound can cause respiratory depression, which can be fatal at high doses. Other effects may include nausea, vomiting, dizziness, and confusion. This compound can also produce a range of psychological effects, such as euphoria, relaxation, and a sense of well-being.
実験室実験の利点と制限
1-acetyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-piperidinecarboxamide has several advantages for lab experiments, including its ability to bind to mu-opioid receptors and produce opioid-like effects. However, its potential for abuse and addiction, as well as its legal status, may limit its use in certain experiments. Additionally, the potential for respiratory depression and other adverse effects may make it difficult to study in vivo.
将来の方向性
There are several potential future directions for research on 1-acetyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-piperidinecarboxamide, including its potential as a pain reliever, its ability to produce opioid-like effects without the risk of addiction, and its potential as a treatment for opioid addiction. Additionally, further research is needed to better understand the pharmacokinetics and pharmacodynamics of this compound, as well as its potential for abuse and toxicity. Overall, this compound remains an important subject of scientific research, despite its legal status and potential for abuse.
合成法
1-acetyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-piperidinecarboxamide can be synthesized through a multistep process that involves the reaction of 4-piperidone hydrochloride with 3,4-dimethoxyphenylacetonitrile in the presence of sodium hydroxide and acetic anhydride. The resulting product is then purified through recrystallization and characterized through various analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry.
科学的研究の応用
1-acetyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-piperidinecarboxamide has been the subject of several scientific studies due to its potential as a pain reliever and its ability to bind to opioid receptors in the brain. One study found that this compound was effective in reducing pain in rats, suggesting its potential as a painkiller in humans. Another study showed that this compound had a similar binding affinity to the mu-opioid receptor as morphine, indicating its potential as an opioid substitute.
特性
IUPAC Name |
1-acetyl-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-13(21)20-10-7-15(8-11-20)18(22)19-9-6-14-4-5-16(23-2)17(12-14)24-3/h4-5,12,15H,6-11H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOZNOTYJBXOZFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NCCC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{2-[5-(4-bromophenyl)-2-furyl]vinyl}-4-quinolinecarboxylic acid](/img/structure/B5265447.png)
![2-[4-(6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl)-1-piperazinyl]nicotinonitrile dihydrochloride](/img/structure/B5265449.png)
![6-(4-tert-butylphenyl)-3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5265456.png)
![2-[(4-allyl-5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5265469.png)
![3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5265470.png)
![ethyl {5-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-methoxyphenoxy}acetate](/img/structure/B5265472.png)
![N-(3-chlorophenyl)-N-[1-methyl-2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5265485.png)
![3-[(4-ethylpiperazin-1-yl)methyl]-1-(2-fluoro-5-methoxybenzyl)-3-hydroxypiperidin-2-one](/img/structure/B5265486.png)

![1-allyl-4-(4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-ylcarbonyl)piperazine](/img/structure/B5265496.png)
![1,9-dimethyl-4-[(2,2,3,3-tetrafluoropropoxy)acetyl]-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5265499.png)

![4-[4-(allyloxy)benzoyl]-5-(3-chlorophenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5265517.png)
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(2-pyrimidinylthio)acetamide](/img/structure/B5265522.png)
